Cinacalcet N-Oxide

Overview

Description

Cinacalcet N-Oxide is a derivative of Cinacalcet, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism, parathyroid carcinoma, and primary hyperparathyroidism. This compound retains the core structure of Cinacalcet but includes an additional oxygen atom, which may alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinacalcet N-Oxide typically involves the oxidation of Cinacalcet. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cinacalcet N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to Cinacalcet.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher oxidized derivatives of Cinacalcet.

Reduction: Cinacalcet.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Clinical Applications

-

Management of Secondary Hyperparathyroidism :

- Indication : Cinacalcet N-Oxide is primarily indicated for treating secondary hyperparathyroidism in patients with CKD undergoing dialysis. It helps control PTH levels and maintain calcium and phosphorus balance .

- Clinical Study : A study showed that patients treated with cinacalcet experienced significant reductions in serum PTH levels compared to controls .

-

Potential Renoprotection :

- Mechanism : this compound may offer protective effects against kidney injury by modulating mineral metabolism and reducing oxidative stress in renal tissues .

- Case Study : Research indicated that chronic administration improved skin flap survival in rat models, likely through pathways involving nitric oxide and inflammation modulation .

-

Diabetes-Induced Renal Damage :

- Findings : In diabetic models, cinacalcet was shown to reduce albuminuria and renal damage. This effect was attributed to increased intracellular calcium levels and activation of protective signaling pathways .

- Implications : These findings suggest that cinacalcet may play a role in preventing diabetic endothelial dysfunction through the eNOS-NO pathway .

Biochemical Applications

- Oxidative Stress Reduction :

- Immunomodulatory Effects :

Table 1: Summary of Clinical Applications

Case Studies

- Chronic Kidney Disease Management :

- Diabetes Research :

Mechanism of Action

Cinacalcet N-Oxide exerts its effects by modulating the activity of calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to a decrease in parathyroid hormone secretion. This mechanism is similar to that of Cinacalcet, but the presence of the additional oxygen atom may influence its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Cinacalcet: The parent compound, used widely in clinical settings.

Etelcalcetide: Another calcimimetic agent with a different structure but similar mechanism of action.

Calcitriol: A vitamin D analog that also affects calcium metabolism but through a different pathway.

Uniqueness

Cinacalcet N-Oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to Cinacalcet. This difference can be exploited in research to develop new therapeutic agents with potentially improved efficacy and safety profiles.

Biological Activity

Cinacalcet N-Oxide is a metabolite of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD) and primary hyperparathyroidism. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and implications in clinical settings.

This compound functions by enhancing the sensitivity of calcium-sensing receptors (CaSR) to extracellular calcium, which leads to a reduction in parathyroid hormone (PTH) secretion. This mechanism is pivotal in managing conditions characterized by elevated PTH levels, such as secondary hyperparathyroidism. The activation of CaSR results in decreased PTH levels, which subsequently lowers serum calcium concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a high volume of distribution (approximately 1000 L) and significant plasma protein binding (93-97%). It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A2), leading to various metabolites that may also exhibit biological activity .

Nitric Oxide Production

Recent studies have highlighted the role of this compound in stimulating nitric oxide (NO) production. In vitro experiments using RAW 264.7 macrophages demonstrated that treatment with cinacalcet resulted in increased nitrite levels, a stable end product of NO metabolism. Although the increase was not statistically significant compared to lipopolysaccharide (LPS) treatment alone, it suggests a potential role in modulating inflammatory responses through NO synthesis .

Renal Protection

This compound has been associated with renal protective effects. Research indicates that it can decrease oxidative stress and apoptosis in kidney cells by activating the CaMKKβ-LKB1-AMPK signaling pathway. This activation leads to enhanced phosphorylation of endothelial nitric oxide synthase (eNOS), promoting NO release and contributing to improved renal function and reduced albuminuria in models of diabetic nephropathy .

Case Studies and Clinical Findings

- Study on Secondary Hyperparathyroidism : In clinical trials involving patients with CKD, cinacalcet administration led to significant reductions in serum PTH levels and improvements in markers of bone health. The drug's efficacy was dose-dependent, with higher doses correlating with greater reductions in PTH and calcium levels .

- Animal Model Studies : In rodent models with induced chronic renal failure, cinacalcet treatment resulted in decreased parathyroid gland weight and reduced hyperplasia. Notably, lower doses were associated with improved bone mineral density compared to vehicle-treated controls, suggesting a nuanced relationship between PTH suppression and bone health outcomes .

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| PTH Levels (pg/mL) | 150.9 ± 27.4 | 171.4 ± 22.8 |

| Serum Calcium Levels (mg/dL) | 7.3 ± 0.1 | 8.1 ± 0.2 |

| Nitrite Concentration (µM) | Increased | Baseline |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of Cinacalcet N-Oxide in preclinical studies?

To ensure structural integrity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for molecular structure confirmation), high-performance liquid chromatography (HPLC) with UV detection (for purity assessment), and liquid chromatography-mass spectrometry (LC-MS) for molecular weight validation. These methods must adhere to pharmacopeial guidelines, with detailed experimental protocols provided in the supplementary materials for reproducibility .

Q. How can researchers optimize synthetic protocols for this compound to ensure reproducibility?

Detailed documentation of reaction conditions (e.g., solvent systems, temperature, catalysts) and purification steps (e.g., column chromatography gradients, recrystallization solvents) is critical. For novel synthesis routes, characterization data (e.g., H-NMR, C-NMR, and elemental analysis) must be included to validate intermediate and final product identity. Adherence to reporting standards, as outlined in journal guidelines, ensures replicability .

Q. What physicochemical properties of this compound influence its pharmacokinetic behavior in preclinical models?

Key properties include its molecular weight (373.41 g/mol), lipophilicity (logP derived from the trifluoromethyl and naphthalene groups), and aqueous solubility. These factors dictate absorption and distribution profiles. Stability studies under varying pH and temperature conditions should be conducted to inform formulation strategies .

Advanced Research Questions

Q. What methodological frameworks are essential for designing longitudinal studies on this compound’s efficacy in pediatric CKD-MBD?

Studies should adopt the PICOT framework (Population: pediatric dialysis patients; Intervention: this compound; Comparison: standard therapy; Outcome: bone health, cardiovascular comorbidity; Time: ≥5 years). Stratified randomization by disease severity and dose adjustments based on serum calcium levels are critical. Long-term safety endpoints (e.g., hypocalcemia incidence) must be predefined, with interim analyses to monitor adverse events .

Q. How should researchers address contradictions in clinical trial data regarding Cinacalcet’s cardiovascular outcomes?

Contradictions, such as those in the EVOLVE trial (discontinuation rates vs. FGF23 reduction benefits), require post hoc subgroup analyses (e.g., age stratification) and sensitivity analyses to control for confounding variables (e.g., concurrent phosphate binders). Meta-analyses using random-effects models (to account for heterogeneity, ) and standardized mean differences (SMD) can quantify effect consistency across studies .

Q. What statistical approaches are suitable for meta-analyses of this compound’s effects on biochemical parameters in heterogeneous populations?

- Random-effects models : Preferred when indices indicate high heterogeneity (), as seen in studies pooling diverse dialysis populations.

- Cumulative meta-analysis : Identifies temporal trends in effect sizes (e.g., iPTH reduction over decades).

- Software tools (STATA, RevMan) should be used to calculate SMDs and 95% confidence intervals, with forest plots visualizing between-study variance .

Q. How can researchers evaluate the impact of concomitant medications on this compound’s efficacy in SHPT management?

Post hoc analyses of real-world data (e.g., ECHO study) should employ multivariable regression models to adjust for confounders like vitamin D analogs and phosphate binders. Interaction terms (e.g., Cinacalcet × Sevelamer) can test synergies or antagonisms, with sensitivity analyses to validate robustness .

Q. Data Analysis and Interpretation

Q. What strategies mitigate bias in observational studies investigating this compound’s long-term safety?

- Propensity score matching : Balances baseline characteristics (e.g., baseline iPTH, dialysis vintage) between treatment and control groups.

- Competing risk analysis : Accounts for mortality as a competing event in outcome studies (e.g., cardiovascular hospitalization).

- Blinded endpoint adjudication : Reduces measurement bias in open-label studies .

Q. How should researchers reconcile discrepancies between biochemical efficacy and clinical outcomes (e.g., mortality) in Cinacalcet trials?

Apply counterfactual frameworks to distinguish direct drug effects from confounding by indication. Mediation analyses can test whether biochemical improvements (e.g., iPTH reduction) statistically explain mortality outcomes. Triangulation with preclinical data (e.g., CaSR modulation in cardiovascular tissues) strengthens causal inference .

Q. Experimental Design and Reporting

Q. What are the minimum reporting standards for this compound studies to ensure reproducibility?

- Experimental section : Detailed synthesis protocols (e.g., molar ratios, reaction times), HPLC conditions (column type, mobile phase), and purity thresholds (≥98%).

- Supporting information : Raw spectral data (NMR, MS), stability profiles, and batch-specific CoAs.

- Clinical trials : CONSORT checklist adherence, with stratification factors and dropout rates explicitly reported .

Q. How can researchers optimize dose-ranging studies for this compound in novel populations (e.g., non-dialysis CKD)?

Implement adaptive dose-finding designs (e.g., continual reassessment method) to minimize patient exposure to subtherapeutic or toxic doses. Pharmacodynamic markers (e.g., CaSR activation in blood samples) should guide interim dose adjustments, with Bayesian models predicting optimal dosing schedules .

Properties

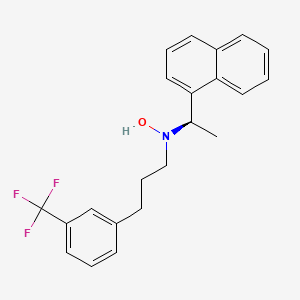

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDFTKSSGCGZLY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124033 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229224-94-5 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.